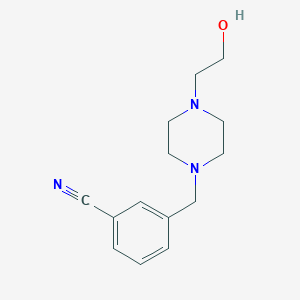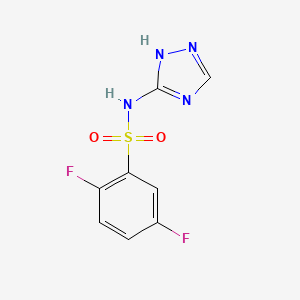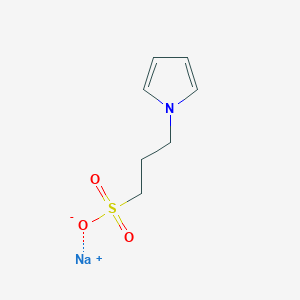
1H-Pyrrole-1-propanesulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-1-propanesulfonic acid sodium salt: is a chemical compound with the molecular formula C7H11NO3S and a molecular weight of 189.23 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-propanesulfonic acid sodium salt can be synthesized through a multi-step process. One common method involves the reaction of pyrrole with 3-chloropropanesulfonic acid under basic conditions to form the desired product . The reaction typically requires a solvent such as water or ethanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole-1-propanesulfonic acid sodium salt can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1H-Pyrrole-1-propanesulfonic acid sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-1-propanesulfonic acid sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function . The compound may also act as a catalyst or inhibitor in certain biochemical reactions, depending on its concentration and the specific system being studied .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-1-propionic acid: This compound is similar in structure but lacks the sulfonic acid group, which affects its reactivity and applications.
1-Pyrenesulfonic acid sodium salt: This compound contains a pyrene ring instead of a pyrrole ring, leading to different chemical properties and uses.
Uniqueness: 1H-Pyrrole-1-propanesulfonic acid sodium salt is unique due to the presence of both the pyrrole ring and the sulfonic acid group, which confer specific reactivity and versatility in various applications .
Propriétés
Formule moléculaire |
C7H10NNaO3S |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
sodium;3-pyrrol-1-ylpropane-1-sulfonate |
InChI |
InChI=1S/C7H11NO3S.Na/c9-12(10,11)7-3-6-8-4-1-2-5-8;/h1-2,4-5H,3,6-7H2,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
UGTFZMGDQXZEFY-UHFFFAOYSA-M |
SMILES canonique |
C1=CN(C=C1)CCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


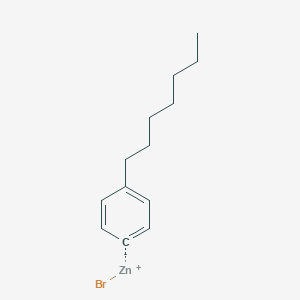

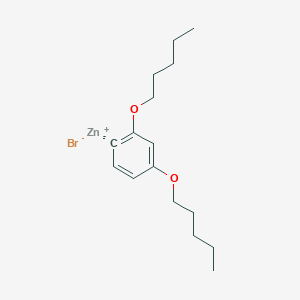
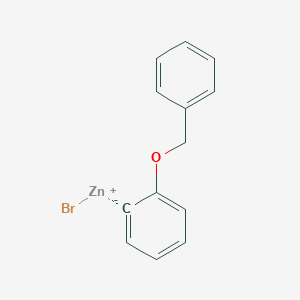
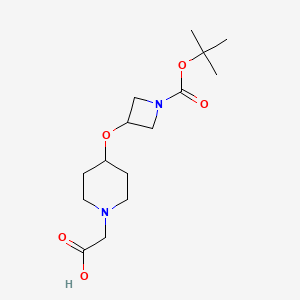
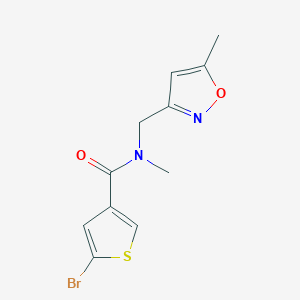
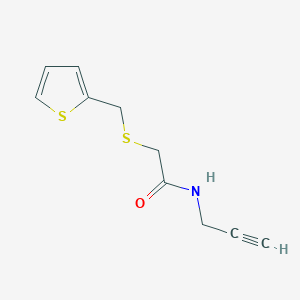
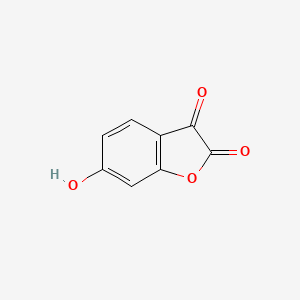
![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
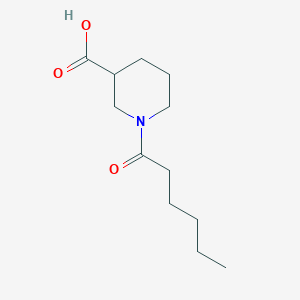
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)
